molecular formula C30H60O3Si3 B098914 Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- CAS No. 17846-09-2

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-

Cat. No. B098914
CAS RN: 17846-09-2
M. Wt: 553 g/mol
InChI Key: KFUWLVZCEDFJIK-BQGAKRLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-], also known as STOTMA, is a unique surfactant that has gained increasing attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been extensively studied for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been shown to have excellent biocompatibility and low toxicity, making it an ideal candidate for drug delivery systems and biomedical implants. In materials science, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been used as a surface modifier to improve the adhesion and durability of coatings and composites. In environmental science, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been used as a dispersant for oil spills and as a surfactant for wastewater treatment.

Mechanism Of Action

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- works by reducing the surface tension of the medium in which it is dissolved, allowing it to form micelles and emulsions. This property makes it an effective surfactant and dispersant. Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- also has a unique structure that allows it to interact with biological membranes, making it an ideal candidate for drug delivery systems.

Biochemical And Physiological Effects

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has been shown to have low toxicity and good biocompatibility, making it safe for use in biomedical applications. It has also been shown to have minimal impact on the structure and function of biological membranes, making it an ideal candidate for drug delivery systems.

Advantages And Limitations For Lab Experiments

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- has several advantages for lab experiments, including its high degree of purity, low toxicity, and excellent biocompatibility. However, it also has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- research, including the development of new synthesis methods to reduce costs and increase availability, the optimization of Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl--based drug delivery systems for specific applications, and the exploration of new applications in fields such as energy storage and catalysis.
In conclusion, Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- is a unique surfactant that has gained increasing attention in the scientific community due to its potential applications in various fields. Its excellent biocompatibility, low toxicity, and unique structure make it an ideal candidate for drug delivery systems and biomedical implants. Further research is needed to fully explore the potential of Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- in various fields and to optimize its properties for specific applications.

Synthesis Methods

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl- is synthesized through a multi-step process that involves the reaction of pregnenolone with trimethylchlorosilane and triethylamine, followed by the reaction of the resulting intermediate with methoxy polyethylene glycol (MPEG) and a subsequent quaternization reaction. The final product is a clear, colorless liquid with a high degree of purity.

properties

CAS RN

17846-09-2

Product Name

Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-

Molecular Formula

C30H60O3Si3

Molecular Weight

553 g/mol

IUPAC Name

[(1S)-1-[(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3,17-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-trimethylsilane

InChI

InChI=1S/C30H60O3Si3/c1-22(31-34(4,5)6)30(33-36(10,11)12)20-17-27-25-14-13-23-21-24(32-35(7,8)9)15-18-28(23,2)26(25)16-19-29(27,30)3/h22-27H,13-21H2,1-12H3/t22-,23+,24+,25+,26-,27-,28-,29-,30-/m0/s1

InChI Key

KFUWLVZCEDFJIK-BQGAKRLQSA-N

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C)O[Si](C)(C)C

SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C)O[Si](C)(C)C

synonyms

[[(20S)-5β-Pregnane-3α,17,20-triyl]tri(oxy)]tris(trimethylsilane)

Origin of Product

United States

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